Ethyl 3-(((2,6-dioxocyclohexylidene)methyl)amino)benzoate
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Overview
Description
Ethyl 3-(((2,6-dioxocyclohexylidene)methyl)amino)benzoate is a chemical compound with the molecular formula C₁₄H₁₄O₄N₂ It is a derivative of benzoic acid and contains an ethyl ester group, a 2,6-dioxocyclohexylidene moiety, and an amino group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-aminobenzoic acid and ethyl chloroformate.
Reaction Steps: The amino group of 3-aminobenzoic acid is first protected using a suitable protecting group, such as a Boc group (tert-butyloxycarbonyl). The protected amino group is then reacted with ethyl chloroformate to form the ethyl ester.
Formation of the 2,6-Dioxocyclohexylidene Moiety: The cyclohexane ring is then oxidized to introduce the 2,6-dioxo functionality. This can be achieved using oxidizing agents such as potassium permanganate or chromic acid.
Final Steps: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the 2,6-dioxocyclohexylidene moiety.
Reduction: Reduction reactions can be performed to convert the 2,6-dioxo group to a different functional group, such as a diol.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Various alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the cyclohexane ring.
Reduction Products: Diols and other reduced forms of the 2,6-dioxo group.
Substitution Products: Amides, esters, and other substituted derivatives.
Scientific Research Applications
Ethyl 3-(((2,6-dioxocyclohexylidene)methyl)amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe to study biological systems, such as enzyme inhibition and receptor binding.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 3-(((2,6-dioxocyclohexylidene)methyl)amino)benzoate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Ethyl 3-aminobenzoate: Similar structure but lacks the 2,6-dioxocyclohexylidene moiety.
Ethyl 3-hydroxybenzoate: Contains a hydroxyl group instead of the amino group.
Ethyl 3-((2,6-dioxocyclohexylidene)methyl)benzoate: Similar structure but without the amino group.
Uniqueness: Ethyl 3-(((2,6-dioxocyclohexylidene)methyl)amino)benzoate is unique due to the presence of both the 2,6-dioxocyclohexylidene moiety and the amino group, which allows for a wide range of chemical reactions and applications.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 3-[(2-hydroxy-6-oxocyclohexen-1-yl)methylideneamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-2-21-16(20)11-5-3-6-12(9-11)17-10-13-14(18)7-4-8-15(13)19/h3,5-6,9-10,18H,2,4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRAPQUNQABZER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N=CC2=C(CCCC2=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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